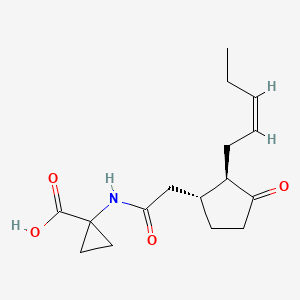

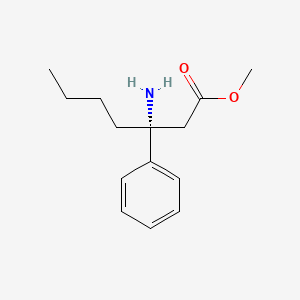

Jasmonic acid/1-amino-1-cyclopropane carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Jasmonic acid: and 1-amino-1-cyclopropane carboxylic acid are two distinct compounds with significant roles in plant biology. Jasmonic acid is a plant hormone involved in regulating plant growth, development, and defense responses. It is part of the jasmonate family, which includes various derivatives like methyl jasmonate. On the other hand, 1-amino-1-cyclopropane carboxylic acid is a precursor to the plant hormone ethylene, which regulates processes such as fruit ripening, leaf abscission, and stress responses.

準備方法

Jasmonic acid: is synthesized in plants through the octadecanoid pathway. The process begins with the release of linolenic acid from membrane lipids, which is then converted into 12-oxo-phytodienoic acid through a series of enzymatic reactions. This intermediate is further processed in the peroxisome to produce jasmonic acid .

1-amino-1-cyclopropane carboxylic acid: is synthesized from S-adenosyl-L-methionine by the enzyme ACC synthase. This reaction is part of the Yang cycle, which is crucial for ethylene biosynthesis in plants .

化学反応の分析

Jasmonic acid: undergoes various chemical reactions, including oxidation, reduction, and conjugation. It can be converted into methyl jasmonate through methylation or into jasmonoyl-isoleucine through conjugation with isoleucine. These derivatives play essential roles in plant signaling and defense mechanisms .

1-amino-1-cyclopropane carboxylic acid: primarily undergoes oxidation by the enzyme ACC oxidase to produce ethylene. This reaction is crucial for ethylene biosynthesis and involves the conversion of ACC into ethylene, carbon dioxide, and cyanide .

科学的研究の応用

Jasmonic acid: has extensive applications in scientific research, particularly in plant biology and agriculture. It is used to study plant defense mechanisms, stress responses, and growth regulation. Jasmonic acid and its derivatives are also explored for their potential in enhancing crop resistance to pests and diseases .

1-amino-1-cyclopropane carboxylic acid: is widely used in research related to ethylene biosynthesis and signaling. It serves as a tool to study ethylene’s role in plant development, stress responses, and fruit ripening. Additionally, ACC is used in agronomic applications to regulate ethylene production and improve crop yield and quality .

作用機序

Jasmonic acid: exerts its effects by binding to the jasmonate receptor, which leads to the activation of transcription factors involved in defense gene expression. This signaling pathway enhances the plant’s ability to respond to biotic and abiotic stresses .

1-amino-1-cyclopropane carboxylic acid: functions as a precursor to ethylene. It is converted into ethylene by ACC oxidase, and ethylene then binds to its receptors, triggering a cascade of signaling events that regulate various physiological processes in plants .

類似化合物との比較

Jasmonic acid: can be compared to other plant hormones like salicylic acid and abscisic acid. While jasmonic acid primarily regulates defense responses and stress tolerance, salicylic acid is involved in systemic acquired resistance, and abscisic acid regulates water stress responses .

1-amino-1-cyclopropane carboxylic acid: is similar to other ethylene precursors and analogs, such as 1-aminocyclobutane-1-carboxylic acid and α-aminoisobutyric acid. These compounds also play roles in ethylene biosynthesis and signaling but may have different effects on plant physiology .

Conclusion

Jasmonic acid and 1-amino-1-cyclopropane carboxylic acid are vital compounds in plant biology, each with unique roles and applications. Understanding their synthesis, reactions, and mechanisms of action provides valuable insights into plant growth, development, and stress responses, with significant implications for agriculture and scientific research.

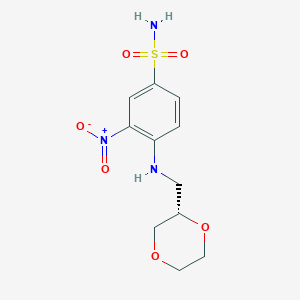

特性

CAS番号 |

371778-55-1 |

|---|---|

分子式 |

C16H23NO4 |

分子量 |

293.36 g/mol |

IUPAC名 |

1-[[2-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C16H23NO4/c1-2-3-4-5-12-11(6-7-13(12)18)10-14(19)17-16(8-9-16)15(20)21/h3-4,11-12H,2,5-10H2,1H3,(H,17,19)(H,20,21)/b4-3-/t11-,12-/m1/s1 |

InChIキー |

TVRBFBSVUYCAKT-OPVGQWETSA-N |

異性体SMILES |

CC/C=C\C[C@@H]1[C@H](CCC1=O)CC(=O)NC2(CC2)C(=O)O |

正規SMILES |

CCC=CCC1C(CCC1=O)CC(=O)NC2(CC2)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline](/img/structure/B13907552.png)

![Tert-butyl 3-hydroxy-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13907605.png)